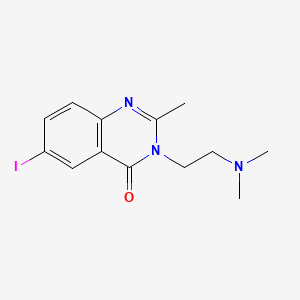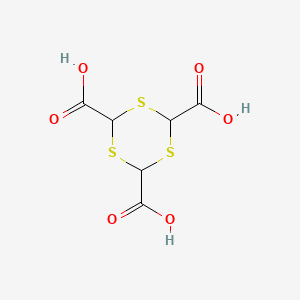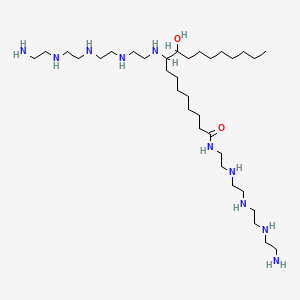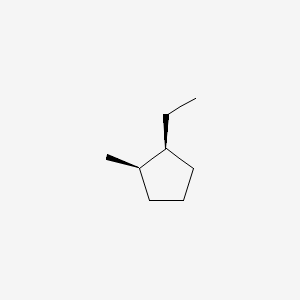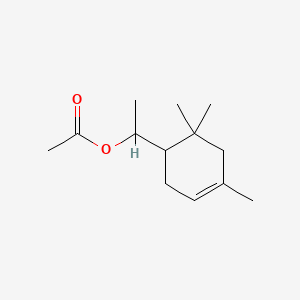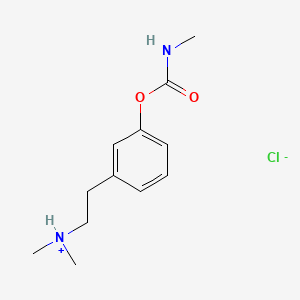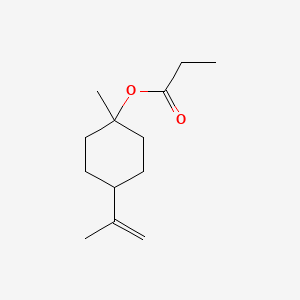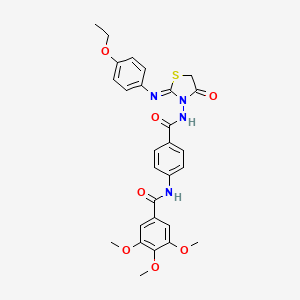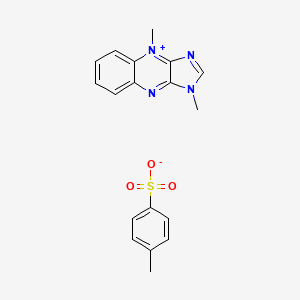
1,3-Dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate is a heterocyclic organic compound with the molecular formula C11H11N4.C7H7O3S and a molecular weight of 370.425520 g/mol . This compound is known for its unique structure, which includes an imidazoquinoxaline core and a toluene-p-sulfonate group. It is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate typically involves the formation of the imidazoquinoxaline core followed by the introduction of the toluene-p-sulfonate group. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of Imidazoquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazoquinoxaline ring system.
Introduction of Methyl Groups: Methylation of the imidazoquinoxaline core is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
While specific industrial production methods for 1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the imidazoquinoxaline core.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidazoquinoxaline core, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate involves its interaction with specific molecular targets and pathways. The imidazoquinoxaline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxaline: Lacks the toluene-p-sulfonate group but shares the imidazoquinoxaline core.
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium chloride: Similar structure but with a chloride group instead of toluene-p-sulfonate.
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium bromide: Similar structure but with a bromide group instead of toluene-p-sulfonate.
Uniqueness
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate is unique due to the presence of the toluene-p-sulfonate group, which can influence its solubility, reactivity, and potential biological activities. This makes it a valuable compound for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
67892-67-5 |
|---|---|
Molekularformel |
C18H18N4O3S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1,4-dimethylimidazo[4,5-b]quinoxalin-4-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H11N4.C7H8O3S/c1-14-7-12-10-11(14)13-8-5-3-4-6-9(8)15(10)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
WCDYMFCFTIGNQA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C=NC2=[N+](C3=CC=CC=C3N=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


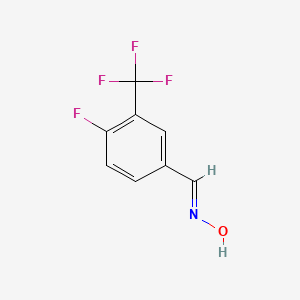
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
